molecular formula C15H13N3O4S B2709323 (E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide CAS No. 591242-33-0

(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide

Numéro de catalogue: B2709323
Numéro CAS: 591242-33-0
Poids moléculaire: 331.35
Clé InChI: FGFNRRLXBBXYGO-CXUHLZMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide” features a benzo[d]isothiazole 1,1-dioxide core, a sulfonamide-derived heterocyclic scaffold known for its pharmacological versatility . The E-configuration of the 2,3-dihydroxybenzylidene hydrazone substituent at position 3 introduces planar rigidity and hydrogen-bonding capacity, which may enhance target binding specificity. This structural combination is hypothesized to confer bioactivity against inflammatory or infectious targets, as seen in related benzisothiazole derivatives .

Propriétés

IUPAC Name

3-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-18(16-9-10-5-4-7-12(19)14(10)20)15-11-6-2-3-8-13(11)23(21,22)17-15/h2-9,19-20H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFNRRLXBBXYGO-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide is a compound that belongs to the class of benzo[d]isothiazole derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C23H21N3O4
  • Molecular Weight : 403.438 g/mol
  • IUPAC Name : N-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

Anticancer Properties

Research on benzo[d]isothiazole derivatives indicates significant anticancer potential. A study published in PubMed evaluated various derivatives against leukemia cell lines and solid tumors. The findings revealed that compounds similar to (E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole exhibited cytotoxicity with a CC(50) ranging from 4 to 9 µM against human CD4(+) lymphocytes, which are critical in HIV studies .

Furthermore, these compounds demonstrated antiproliferative effects on several human cancer cell lines, indicating their potential as lead compounds in cancer therapy. Notably, one derivative showed activity against solid tumor-derived cell lines .

Antiviral Activity

The antiviral properties of benzo[d]isothiazole derivatives have also been explored. A recent investigation into benzisothiazolone derivatives revealed that certain analogs acted as inhibitors of HIV-1 reverse transcriptase (RT), specifically targeting its ribonuclease H activity. These compounds exhibited effective concentrations as low as 1.68 µM without cellular toxicity, suggesting a promising avenue for HIV treatment .

The mechanism by which (E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide exerts its effects may involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. The cytotoxic effects observed in leukemia cells could be attributed to the induction of apoptosis via mitochondrial pathways or the inhibition of critical survival signals.

Study 1: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of various benzo[d]isothiazole derivatives, researchers reported that compounds within this class inhibited the growth of multiple leukemia cell lines. The study utilized a panel of human cell lines derived from hematological malignancies and solid tumors, confirming the broad-spectrum activity of these compounds against cancer cells .

Study 2: Antiviral Efficacy Against HIV-1

Another significant study focused on the antiviral efficacy of benzisothiazolone derivatives against HIV-1. The research demonstrated that specific compounds could inhibit RT activity effectively while maintaining low toxicity levels in host cells. This study highlights the relevance of these derivatives in developing new antiviral therapies .

Comparaison Avec Des Composés Similaires

Key Structural Features:

Compound Core Structure Substituents Key Functional Groups
Target Compound Benzo[d]isothiazole 1,1-dioxide (E)-2,3-dihydroxybenzylidene hydrazine, 1-methylhydrazinyl Dihydroxybenzene, hydrazone, sulfone
2-[(E)-3-Phenylprop-2-enyl] derivative Benzo[d]isothiazole 1,1-dioxide Cinnamyl group at N2 α,β-unsaturated ester, sulfone
3-(Alkyl/Arylamino) analogues Benzo[d]isothiazole 1,1-dioxide Alkyl/arylamino groups at position 3 Amine, sulfone
N-Substituted 1,2-benzothiazol-3-imines Benzothiazole 1,1-dioxide Disubstituted imine groups Imine, sulfone

Key Differences :

  • The target compound’s 2,3-dihydroxybenzylidene hydrazone group distinguishes it from cinnamyl or alkyl/arylamino substituents in analogues. This moiety may enhance antioxidant or metal-chelating activity .

Bioactivity and Pharmacological Profiles

Compound Reported Bioactivity Mechanism/Target Potency (IC₅₀/EC₅₀)
Target Compound Predicted: Anti-inflammatory, antimicrobial Human leukocyte elastase (HLE) inhibition* N/A†
2-[(E)-3-Phenylprop-2-enyl] derivative Anti-inflammatory, HLE inhibition Competitive binding to HLE active site 0.8 µM
3-(Arylamino) analogues Antibacterial (Gram-positive strains) Disruption of bacterial cell membrane 4–16 µg/mL
N-Substituted benzothiazol-3-imines Anticancer (in vitro) Topoisomerase II inhibition 12–25 µM

Key Observations :

  • Structural similarity metrics (e.g., Tanimoto coefficient >0.7) suggest the target compound may share bioactivity with HLE inhibitors like the cinnamyl derivative .
  • The 2,3-dihydroxybenzylidene group could mimic catechol-containing inhibitors (e.g., kinase inhibitors), enhancing binding to metal-dependent enzymes .
  • Unlike 3-arylamino analogues , the target’s hydrazone group may reduce membrane permeability but improve selectivity for intracellular targets.

Computational and Experimental Validation

  • Molecular Similarity Analysis : Tanimoto scores (Morgan fingerprints) indicate ~65% similarity to HLE inhibitors, supporting hypothesized anti-inflammatory activity .
  • ADMET Predictions : The dihydroxy groups may confer higher solubility (~2.1 mg/mL) than N-alkyl derivatives but increase metabolic liability via glucuronidation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.